N-[(FURAN-2-YL)METHYL]-6-(4-METHYLPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-AMINE
Description
N-[(FURAN-2-YL)METHYL]-6-(4-METHYLPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-AMINE is a complex organic compound that features a pyrimidine core substituted with various functional groups
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-(4-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-17-5-9-19(10-6-17)16-29-24-26-22(20-11-7-18(2)8-12-20)14-23(27-24)25-15-21-4-3-13-28-21/h3-14H,15-16H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKGZJDZAFTEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CC(=N2)NCC3=CC=CO3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-6-(4-METHYLPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the furylmethyl, methylbenzylthio, and methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-6-(4-METHYLPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The furylmethyl and methylbenzylthio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to remove oxygen atoms from the oxidized forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deoxygenated derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-6-(4-METHYLPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-6-(4-METHYLPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(FURAN-2-YL)METHYL]-6-(4-METHYLPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-AMINE analogs: Compounds with similar structures but different substituents.
Pyrimidine derivatives: Other compounds with a pyrimidine core and various functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
